molecular formula C17H17N3O6 B3726910 N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B3726910
M. Wt: 359.3 g/mol
InChI Key: NCHUJTVPIUZWLD-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. HNFA is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the scavenging of free radicals. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low toxicity, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe for the detection of metal ions. The limitations of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low solubility in water and its potential instability under certain conditions.

Future Directions

For research on N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide include the development of more efficient synthesis methods, the investigation of its potential use as an antioxidant and for the treatment of various diseases, and the exploration of its applications in biotechnology, including the synthesis of metal complexes and the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and to optimize its use in lab experiments.

Scientific Research Applications

N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anticancer, antibacterial, and antifungal properties. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been studied for its potential use as an antioxidant and for its ability to induce apoptosis in cancer cells. In biotechnology, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-11-4-3-5-13(8-11)26-10-15(22)19-18-9-12-6-7-14(21)17(25-2)16(12)20(23)24/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHUJTVPIUZWLD-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitro-phenyl)methyleneamino]-2-(3-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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